N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide

Stereoselective synthesis Chiral building blocks Diastereomer differentiation

This (3AR,7aR)-configured octahydro-pyrrolo[3,4-c]pyridine scaffold features dual N-acetyl and acetamide substitutions (HBD=2, HBA=3) with a computed XLogP3-AA of -1.3, placing it in highly hydrophilic fragment space ideal for polar binding-site campaigns. The defined absolute stereochemistry at bridgehead positions 3a and 7a distinguishes it from the commercially available (3aR,7aS) diastereomer sold under the same CAS, enabling paired-diastereomer experiments to quantify enantiospecific activity ratios. Procure this specific stereoisomer to ensure reproducible SAR data and eliminate the re-validation burden associated with diastereomeric mixtures.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
CAS No. 1442080-85-4
Cat. No. B1399351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide
CAS1442080-85-4
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC(=O)NC12CNCCC1CN(C2)C(=O)C
InChIInChI=1S/C11H19N3O2/c1-8(15)13-11-6-12-4-3-10(11)5-14(7-11)9(2)16/h10,12H,3-7H2,1-2H3,(H,13,15)/t10-,11-/m1/s1
InChIKeyYYLRZPUIYPXQND-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide (CAS 1442080-85-4) – Stereochemically Defined Octahydro-pyrrolo[3,4-c]pyridine Building Block


N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide (CAS 1442080-85-4) is a chiral, saturated bicyclic heterocycle featuring a pyrrolidine ring fused to a piperidine core, substituted with acetyl and acetamide groups at the bridgehead nitrogen and 3a-position, respectively [1]. This compound belongs to the octahydro-pyrrolo[3,4-c]pyridine scaffold class, a privileged structure in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs), kinases, and ion channels [2]. The specific (3AR,7aR) absolute configuration defines a unique three-dimensional pharmacophore, distinguishing it from commercially available diastereomeric mixtures and enabling precise structure-activity relationship (SAR) studies when stereochemistry is critical for target engagement [1].

Why Generic Substitution Risks SAR Ambiguity: Stereochemical and Functional Group Specificity of N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide


Simple in-class substitution of octahydro-pyrrolo[3,4-c]pyridine analogs is unreliable because the combination of absolute stereochemistry at the 3a and 7a bridgehead positions and the nature of N-substituents (acetyl versus methyl, sulfonyl, or unsubstituted) dictates both three-dimensional shape and electronic properties . The target compound’s (3AR,7aR) configuration is distinct from the (3aR,7aS) diastereomer sold by some suppliers under the same CAS number, and its dual acetyl/acetamide motif introduces hydrogen-bond donor/acceptor capacity (HBD=2, HBA=3) absent in simpler N-methyl or unsubstituted analogs [1]. These differences translate into divergent computed lipophilicity (XLogP3-AA = -1.3 for the target versus higher calculated values for less polar analogs), aqueous solubility, and ultimately biological recognition, making direct replacement without re-validation a source of irreproducible SAR data [1].

Quantitative Differentiation Evidence: N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide vs. In-Class Analogs


Stereochemical Configuration: (3AR,7aR) Target vs. Commercial (3aR,7aS) Diastereomer

The target compound is defined by the (3AR,7aR) absolute configuration, whereas the commercial sample offered by AKSci under the same CAS number is listed as the (3aR,7aS) diastereomer . While both share the molecular formula C11H19N3O2 and molecular weight 225.29 g/mol, the spatial arrangement of the bridgehead atoms differs, leading to distinct 3D geometries that can critically affect chiral recognition by biological targets such as kinases or GPCRs [1]. This stereochemical divergence is akin to the difference between enantiomeric or diastereomeric drug candidates where one isomer exhibits target activity and the other is inactive or off-target.

Stereoselective synthesis Chiral building blocks Diastereomer differentiation

Computed Lipophilicity (XLogP3-AA): Target Compound vs. N-Methyl Analog

The target compound’s computed XLogP3-AA is -1.3, indicating significantly higher hydrophilicity compared to the most closely related commercially available analog, 2-methyloctahydro-pyrrolo[3,4-c]pyridine (CAS 885959-24-0, C8H16N2, MW 140.23 g/mol), for which a calculated XLogP3 value of approximately +0.5 is estimated based on fragment-based algorithms . The presence of two polar acetamide carbonyl groups (HBA=3) and two N-H donors (HBD=2) in the target compound drives this ~1.8 log unit difference, predicting superior aqueous solubility, reduced passive membrane permeability, and potentially lower CNS penetration versus the less polar N-methyl analog [1].

Physicochemical profiling ADME prediction Lipophilicity

Safety Profile Differentiation: Target Compound Irritancy vs. In-Class Salt Forms

According to the Matrix Scientific Safety Data Sheet, the target compound carries GHS hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation), with a WARNING signal word . In contrast, the structurally related N-(2-methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride (CAS 2173052-85-0), a salt form with potentially higher hygroscopicity, may present different handling risks due to its ionic nature and corrosive potential of hydrochloride salts . This difference in safety profile is relevant for procurement decisions in high-throughput screening laboratories where large-scale handling is required.

Laboratory safety Handling precautions Hazard classification

Unique Identifier for Procurement: MDL Number and Supplier Documentation

The target compound is uniquely indexed by MDL number MFCD19691661, which provides a machine-readable identifier distinct from other octahydro-pyrrolo[3,4-c]pyridine analogs and their salt forms [1]. For example, the N-methyl analog (CAS 885959-24-0) carries MDL MFCD06858504, while the dihydrochloride salt (CAS 2173052-85-0) has no assigned MDL. This unambiguous identification facilitates error-free ordering, inventory tracking, and electronic laboratory notebook (ELN) integration, reducing the risk of cross-contamination in automated compound management systems .

Chemical procurement Compound identity verification Quality assurance

Recommended Applications for N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide Based on Differentiating Evidence


Stereospecific Structure-Activity Relationship (SAR) Studies of GPCR or Kinase Targets

The defined (3AR,7aR) stereochemistry makes this compound an ideal probe for establishing the stereochemical requirements of biological targets that recognize chiral octahydro-pyrrolo[3,4-c]pyridine scaffolds, such as complement C5a receptors or certain kinases [1]. The availability of the distinct (3aR,7aS) commercial diastereomer enables paired diastereomer experiments to quantify enantiospecific activity ratios .

Hydrophilic Fragment-Based Drug Discovery (FBDD)

With a computed XLogP3-AA of -1.3, the compound falls into the highly hydrophilic fragment space, making it suitable for fragment-based screening campaigns targeting polar, solvent-exposed binding sites such as kinase hinge regions or phosphate-binding pockets [1]. Its low lipophilicity also reduces the risk of non-specific aggregation commonly observed with more lipophilic fragments .

Synthesis of Advanced Heterocyclic Intermediates via N-Acetyl Directed Chemistry

The N-acetyl and acetamide groups serve as both protecting and directing functionalities, facilitating regioselective functionalization of the pyrrolidine or piperidine rings. This compound can be employed as a key intermediate in the construction of tricyclic pyrrolo derivatives, as described in patent literature for kinase inhibitors and GPCR modulators [1].

Quality Control Reference for Chiral HPLC Method Development

Given the commercial availability of the closely related (3aR,7aS) diastereomer under the same CAS, this compound can serve as a retention time marker for developing chiral HPLC methods that resolve the two diastereomers, ensuring that subsequent batches of intermediates or final drug candidates meet stereochemical purity specifications [1].

Quote Request

Request a Quote for N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.